molecular formula C8H8BrFO2 B6358295 (2-Bromo-6-fluoro-3-methoxyphenyl)methanol CAS No. 1500279-77-5

(2-Bromo-6-fluoro-3-methoxyphenyl)methanol

Cat. No.: B6358295
CAS No.: 1500279-77-5
M. Wt: 235.05 g/mol
InChI Key: ZGHWMPQURHQFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

(2-bromo-6-fluoro-3-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHWMPQURHQFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient synthetic approach combines Bouveault formylation and hydride reduction . This method allows for the telescoping of the two steps, optimizing the overall process.

Industrial Production Methods

While specific industrial production methods for (2-Bromo-6-fluoro-3-methoxyphenyl)methanol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with adjustments for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluoro-3-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2-Bromo-6-fluoro-3-methoxyphenyl)methanol is C10H10BrFO3C_10H_{10}BrFO_3, with a molecular weight of approximately 277.09 g/mol. The compound features a phenolic structure with bromine and fluorine substituents, which enhance its reactivity and potential biological activity.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs targeting specific biological pathways. For example, it has been explored for its potential in treating bacterial infections due to its antimicrobial properties.

Materials Science

In materials science, this compound is investigated for its role in creating advanced materials such as polymers and coatings. Its chemical structure contributes to desirable properties like thermal stability and resistance to environmental degradation.

Biological Studies

The compound is utilized as a biochemical probe to study enzyme interactions and cellular processes. Its ability to modulate enzyme activity makes it valuable in understanding metabolic pathways and developing therapeutic strategies.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antibacterial and antifungal activities:

  • Antibacterial Studies : Compounds within this class have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action against Gram-positive bacteria.
  • Antifungal Studies : Preliminary studies suggest activity against Candida albicans, highlighting potential therapeutic applications in treating fungal infections.

Enzyme Inhibition Mechanism

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : Interacting with cell surface receptors to influence signaling pathways.

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluoro-3-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can participate in various biochemical reactions due to its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-6-fluoro-3-methoxyphenyl)methanol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

(2-Bromo-6-fluoro-3-methoxyphenyl)methanol is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, and discusses the mechanisms through which it exerts these effects.

The compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring. These substituents significantly influence its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells.

Cell Line IC50 (µM)
HepG21.31
A5491.37

The mechanism of action appears to involve disruption of microtubule polymerization, similar to known tubulin inhibitors, which leads to cell cycle arrest and apoptosis in cancer cells .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.
  • Receptor Interaction : It can bind to various receptors, altering their signaling pathways and affecting cellular responses.

Case Studies

  • Anticancer Study : In a study focusing on tubulin polymerization, it was found that this compound showed significant inhibition with an IC50 value of 0.86 µM, indicating its potential as a microtubule-destabilizing agent .
  • Antimicrobial Efficacy : Another investigation highlighted its effectiveness against resistant strains of bacteria, suggesting that modifications to its structure could enhance its potency and broaden its spectrum of activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Bromo-6-fluoro-3-methoxyphenyl)methanol, and how can intermediates be validated?

  • Methodology : Start with brominated aromatic precursors (e.g., 2-bromo-6-fluorobenzoic acid derivatives ) and employ methoxylation via nucleophilic substitution or Ullmann coupling. Reduction of a carboxylic acid or ester intermediate using LiAlH4 or NaBH4 yields the methanol group. Validate intermediates using NMR (<sup>1</sup>H/<sup>13</sup>C) and LC-MS to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are most effective for characterizing substituent effects in this compound?

  • Methodology :

  • NMR : Use <sup>19</sup>F NMR to resolve fluorine coupling patterns and confirm substitution positions. <sup>1</sup>H NMR can detect methoxy (-OCH3) and hydroxyl (-OH) proton environments, though deuterated solvents (e.g., DMSO-d6) may suppress exchange broadening .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns for structural validation .
  • X-ray Crystallography : For unambiguous structural determination, use SHELX for refinement, particularly if crystalline derivatives are synthesized .

Q. How can purification challenges due to polar functional groups (e.g., -OH, -OCH3) be addressed?

  • Methodology : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or reverse-phase HPLC. For thermally unstable intermediates, use low-temperature recrystallization in methanol/water mixtures .

Advanced Research Questions

Q. How can computational models predict regioselectivity in further functionalization (e.g., Suzuki coupling)?

  • Methodology : Use density functional theory (DFT) to calculate Fukui indices or electrostatic potential maps, identifying electron-rich/depleted regions. Compare with analogous bromo-fluoro-methoxy systems (e.g., 4-bromo-2-fluorophenol derivatives ) to infer reactivity trends. Software like Gaussian or ORCA can model transition states for cross-coupling reactions .

Q. What strategies resolve contradictions in spectral data caused by steric/electronic effects?

  • Methodology :

  • Dynamic NMR : Analyze temperature-dependent <sup>1</sup>H NMR to detect conformational exchange in crowded substituent environments.
  • Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns.
  • Cross-validation : Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations) to identify outliers .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically studied?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS/MS.
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to guide storage protocols .

Q. What role does the compound play in bioactive molecule synthesis, and how can its pharmacokinetic properties be optimized?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the bromo/fluoro/methoxy groups to study effects on binding affinity (e.g., fluorinated pyridine methanol analogs ).
  • Lipophilicity Tuning : Introduce alkyl chains or ester prodrugs to enhance membrane permeability, validated via logP measurements (shake-flask method) .

Key Challenges & Solutions

  • Steric Hindrance in Functionalization : Use bulky palladium catalysts (e.g., XPhos) for Suzuki-Miyaura coupling to mitigate steric effects .
  • Fluorine-Induced Reactivity Quirks : Fluorine’s electronegativity can deactivate aromatic rings; employ directing groups (e.g., boronic esters) for precise functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.